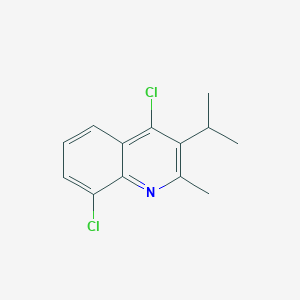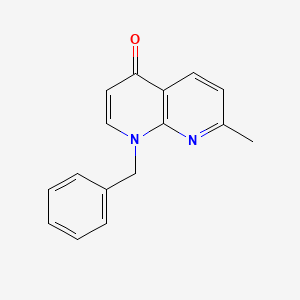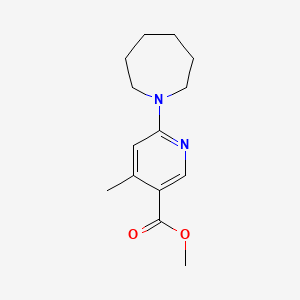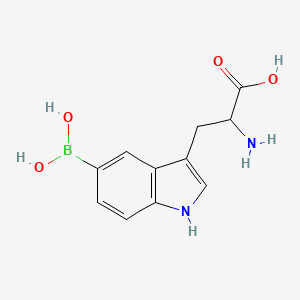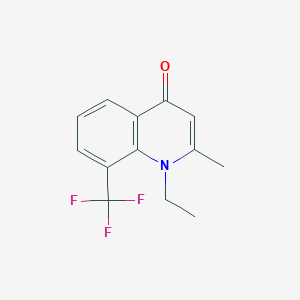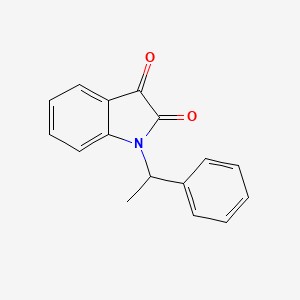
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is a compound that features both an imidazole ring and a chromene structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the chromene structure is a benzopyran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide typically involves the condensation of an imidazole derivative with a chromene precursor. One common method involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-methyl-2H-chromene-6-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Corresponding amines
Substitution: Alkylated or acylated imidazole derivatives
Aplicaciones Científicas De Investigación
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the imidazole and chromene moieties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The chromene structure can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-imidazol-1-yl)propan-1-amine
- 2-methyl-2H-chromene-6-carboxylic acid
- 1H-imidazole-4-carboxamide
Uniqueness
3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-6-carboxamide is unique due to the combination of the imidazole and chromene structures, which confer distinct biological and electronic properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one of these moieties .
Propiedades
Número CAS |
89781-94-2 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-2-methyl-2H-chromene-6-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-9-12(17-5-4-16-8-17)7-11-6-10(14(15)18)2-3-13(11)19-9/h2-9H,1H3,(H2,15,18) |
Clave InChI |
JMBWFSMHAIMZRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=C(O1)C=CC(=C2)C(=O)N)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



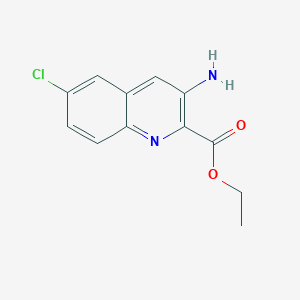

![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)

